molecular formula C11H11N3O B2771047 2-Methyl-4-(pyrazin-2-yloxy)aniline CAS No. 926246-63-1

2-Methyl-4-(pyrazin-2-yloxy)aniline

Cat. No.: B2771047
CAS No.: 926246-63-1
M. Wt: 201.229
InChI Key: CIFRUDXIMWQHRX-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrazin-2-yloxy)aniline is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The predicted melting point is 124.92° C, and the predicted boiling point is approximately 361.5° C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 , and the predicted refractive index is n20D 1.62 .

Scientific Research Applications

Antimicrobial Applications

One notable application of derivatives similar to "2-Methyl-4-(pyrazin-2-yloxy)aniline" is in the synthesis of antimicrobial agents. For instance, a study demonstrated the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines showing significant antibacterial and antifungal activities. These compounds were synthesized via a facile one-pot method, indicating potential for the development of new antimicrobial agents (Banoji et al., 2022).

Electroluminescence and Biological Imaging

Derivatives of aniline, including those structurally related to "this compound," have been explored for their luminescent properties. Research on tetradentate bis-cyclometalated platinum complexes, which include similar aniline derivatives, demonstrated their application in electroluminescence and as fluorescence probes in biological imaging. This highlights their potential use in organic light-emitting diode (OLED) devices and biological research (Vezzu et al., 2010).

Green Synthesis

Another application involves the green synthesis of 4H-pyrans and polysubstituted aniline derivatives. These compounds have biological, pharmacological, and optical applications and can be synthesized in an environmentally friendly manner using silica nanoparticles as a catalyst. This approach emphasizes the importance of sustainable methods in chemical synthesis (Banerjee et al., 2011).

Corrosion Inhibition

The structure of "this compound" and its derivatives has been linked to the inhibition of corrosion in metals. Research into pyrazole derivatives has demonstrated their effectiveness in protecting mild steel against corrosion in acidic environments. This suggests potential applications in materials science, particularly in the development of corrosion inhibitors for industrial applications (Chadli et al., 2020).

Safety and Hazards

The safety information for 2-Methyl-4-(pyrazin-2-yloxy)aniline includes several hazard statements: H302, H313, H315, H319, H333, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-methyl-4-pyrazin-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2-3-10(8)12)15-11-7-13-4-5-14-11/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFRUDXIMWQHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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